molecular formula C11H14BrN3O2 B3072677 1-(4-Bromo-2-nitrophenyl)-1,4-diazepane CAS No. 1016837-21-0

1-(4-Bromo-2-nitrophenyl)-1,4-diazepane

Cat. No.: B3072677
CAS No.: 1016837-21-0
M. Wt: 300.15 g/mol
InChI Key: DAETUMFJCFGOEV-UHFFFAOYSA-N
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Description

“1-(4-Bromo-2-nitrophenyl)-1,4-diazepane” is a chemical compound with the linear formula C10H11BrN2O2 . It is related to “4-Bromo-2-nitrobiphenyl” which has the linear formula C12H8BrNO2 and “4-Bromo-2-nitrophenol” with the linear formula BrC6H3(NO2)OH .


Synthesis Analysis

The synthesis of related compounds involves several steps. For instance, the synthesis of “4-bromo-2-nitrophenyl acetic acid” involves the preparation of 4-bromo-2-nitrotoluene sodium via the reaction of 4-bromo-2-nitro-chlorotoluene as a material and metallic sodium in an organic solvent . This is followed by the preparation of 4-bromo-2-nitrobenzyl sodium via heating and rearrangement reaction, preparation of 4-bromo-2-nitrophenyl sodium acetate via reaction with carbon dioxide, and preparation of the 4-bromo-2-nitrophenyl acetic acid via reaction with dilute acid .


Molecular Structure Analysis

The molecular structure of “this compound” can be derived from its linear formula C10H11BrN2O2 . It is related to “4-Bromo-2-nitrobiphenyl” which has the linear formula C12H8BrNO2 and “4-Bromo-2-nitrophenol” with the linear formula BrC6H3(NO2)OH .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques : The synthetic potential of related compounds, including 1,4-diazepanes, has been explored through various methods. For instance, the catalyst-free synthesis of N-pyrrolyl(furanyl)-substituted piperazines, 1,4-diazepanes, and 1,4-diazocanes using a three-component one-pot method has been reported, highlighting the versatility and efficiency of such processes (Mittersteiner et al., 2019).
  • Microwave-Assisted Synthesis : Another study describes the microwave-assisted synthesis of 1,4-diazepane derivatives, showcasing a rapid and efficient approach for creating such compounds (Wlodarczyk et al., 2007).

Biological Applications

  • Enzyme Modelling : Iron(III) complexes of bis(phenolate) ligands, including those related to 1,4-diazepanes, have been studied as models for enzymes, indicating potential applications in understanding and mimicking enzymatic reactions (Mayilmurugan et al., 2010).
  • Efflux Pump Inhibition : Research on 1-benzyl-1,4-diazepane highlights its role as an efflux pump inhibitor in Escherichia coli, suggesting applications in combating antibiotic resistance (Casalone et al., 2020).

Chemical Properties and Reactions

  • Manganese(III) Complex Catalysis : Manganese(III) complexes of 1,4-diazepane derivatives have been used for olefin epoxidation reactions, demonstrating the catalytic potential of these compounds (Sankaralingam & Palaniandavar, 2014).
  • Dielectric and Optical Properties : Studies on λ-shaped mesogenic compounds with substituents related to 1,4-diazepanes reveal insights into their dielectric and optical properties, which could be relevant for material science applications (Chand & Manohar, 2010).

Structural and Crystallography Studies

  • Crystal Structure Determination : The crystal structure of related diazepane compounds has been determined, providing important information on their molecular configuration and potential interactions (Tingley et al., 2006).

Properties

IUPAC Name

1-(4-bromo-2-nitrophenyl)-1,4-diazepane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrN3O2/c12-9-2-3-10(11(8-9)15(16)17)14-6-1-4-13-5-7-14/h2-3,8,13H,1,4-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAETUMFJCFGOEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)C2=C(C=C(C=C2)Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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